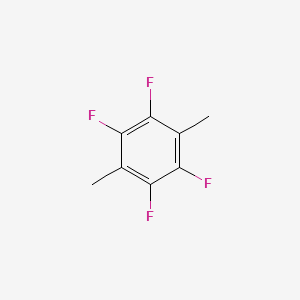

2,3,5,6-Tetrafluoro-p-xylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKPBYPUIPVYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220572 | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-87-7 | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyltetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-p-xylene

CAS Number: 703-87-7

This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluoro-p-xylene, a fluorinated aromatic compound with significant applications in materials science, electronics, and as a versatile building block in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound, also known as 1,4-dimethyl-2,3,5,6-tetrafluorobenzene, is a stable aromatic compound distinguished by the presence of four fluorine atoms on the benzene ring. This substitution pattern imparts unique chemical and physical properties, including high thermal stability and chemical resistance.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 703-87-7 | [2][3] |

| Molecular Formula | C₈H₆F₄ | [2][3] |

| Molecular Weight | 178.13 g/mol | [3] |

| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid | |

| Melting Point | 32 - 36 °C | [1] |

| Boiling Point | 143 - 144 °C | [4] |

| Purity | ≥ 98% (GC) | |

| Synonyms | 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene, 1,4-Dimethyltetrafluorobenzene | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Due to the symmetry of the molecule, the NMR spectra are relatively simple.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a single signal for the six equivalent protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum is anticipated to display three distinct signals corresponding to the methyl carbons, the fluorine-substituted aromatic carbons, and the methyl-substituted aromatic carbons.[5]

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance for the four equivalent fluorine atoms.

Note: Specific chemical shift and coupling constant data from experimental results were not available in the searched literature. Researchers should refer to spectral databases or perform their own analysis for precise characterization.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to C-F stretching vibrations, in addition to the characteristic peaks for aromatic C-H and C-C stretching and bending vibrations.

Synthesis and Reactivity

While a detailed, step-by-step experimental protocol for the synthesis of this compound was not prominently available in the public domain, a potential synthetic route can be conceptualized based on established fluorination and alkylation reactions.

A logical synthetic pathway could involve the methylation of a polyfluorinated benzene precursor. The diagram below illustrates a conceptual workflow for such a synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution. However, the methyl groups can undergo free-radical reactions, and the fluorine atoms can be susceptible to nucleophilic displacement under certain conditions.

Applications

The unique properties of this compound make it a valuable compound in various fields.

Materials Science and Electronics

Its high thermal stability and chemical resistance make it an excellent monomer for the production of specialty polymers.[1] These polymers are utilized in industries such as aerospace and automotive where high-performance materials are required.[1] In the electronics sector, it is used in the synthesis of advanced materials and specialty polymers that can withstand harsh manufacturing conditions.[1]

Chemical Synthesis and as a Solvent

This compound serves as an effective fluorinated solvent, enhancing reaction efficiency and selectivity in certain chemical reactions, particularly in the synthesis of other fluorinated compounds.[1] It is also used as a building block in organic synthesis.

Drug Discovery and Development

The diagram below illustrates the logical relationship between the properties of this compound and its primary applications.

Caption: Relationship between properties and applications.

Safety and Handling

This compound is classified as a flammable solid and requires careful handling.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Flammable Solid | H228 | Flammable solid |

Precautionary Statements:

Users should consult the Safety Data Sheet (SDS) for comprehensive safety information. Standard precautions for handling flammable solids should be observed, including working in a well-ventilated area, using explosion-proof equipment, and keeping the compound away from heat, sparks, and open flames. Personal protective equipment, including gloves and eye protection, is recommended.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a comprehensive Safety Data Sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H6F4 | CID 136549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:703-87-7 | Chemsrc [chemsrc.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2,3,5,6-Tetrafluoro-p-xylene

An In-depth Technical Guide to the Physical Properties of 2,3,5,6-Tetrafluoro-p-xylene

Introduction

This compound, also known as 1,4-dimethyl-2,3,5,6-tetrafluorobenzene, is a fluorinated aromatic compound with the chemical formula C₈H₆F₄.[1][2][3][4][5][6] Its unique structure, featuring a benzene ring substituted with two methyl groups and four fluorine atoms, imparts a combination of chemical stability and hydrophobicity.[1][7] These characteristics make it a valuable building block in the synthesis of specialty polymers, a solvent in fluorinated chemical reactions, and a compound of interest in environmental studies of fluorinated molecules.[1] This guide provides a comprehensive overview of the physical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular and Chemical Identity

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-dimethylbenzene[3] |

| Synonyms | 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene, 1,4-Dimethyltetrafluorobenzene[2][5][8] |

| CAS Number | 703-87-7[1][2][4][5][6][9] |

| Molecular Formula | C₈H₆F₄[1][2][3][4][5][6] |

| Molecular Weight | 178.13 g/mol [1][3][4][5][7][8] |

| InChI | InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3[3] |

| InChIKey | IWKPBYPUIPVYNZ-UHFFFAOYSA-N[3] |

| SMILES | CC1=C(C(=C(C(=C1F)F)C)F)F[3] |

Physical Properties

The physical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Appearance | White or colorless to almost white or almost colorless powder to lump to clear liquid.[1][7] | Visual Inspection |

| Melting Point | 32 - 37 °C[1][2][7][8][9] | Multiple Sources |

| Boiling Point | 143 - 144 °C (at 760 mmHg)[2][8][9] | Multiple Sources |

| Density | 1.2315 g/cm³ (estimate)[8] | Estimation |

| Solubility | Slightly soluble in methanol.[8] | Experimental Observation |

| Flash Point | 117 °F (47.2 °C)[8] | Closed-cup Method |

| Refractive Index | 1.4200 (estimate)[8] | Estimation |

| Purity | ≥ 98% (Gas Chromatography)[1][7] | Gas Chromatography |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, the following are standard methodologies that are typically employed for such characterizations.

1. Melting Point Determination: The melting point is commonly determined using a melting point apparatus, where a small sample is heated in a capillary tube. The temperature range over which the sample melts is observed. Alternatively, Differential Scanning Calorimetry (DSC) can be used to obtain a more precise melting point, which appears as an endothermic peak on the DSC thermogram.

2. Boiling Point Determination: The boiling point is typically measured at atmospheric pressure. A common laboratory method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor and liquid phases are in equilibrium. For more accurate measurements, an ebulliometer can be used, which measures the boiling point by determining the temperature at which the vapor pressure of the liquid equals the ambient pressure.

3. Density Measurement: The density of a liquid can be determined using a pycnometer, which is a flask with a specific volume. The pycnometer is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by its volume. For solids, gas pycnometry or the displacement method can be used.

4. Solubility Assessment: Solubility is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and then the concentration of the dissolved solute is measured, often using spectroscopic or chromatographic techniques. A qualitative assessment, such as "slightly soluble," is often based on visual observation.

5. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the compound. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The C-F and C-H stretching and bending vibrations will give characteristic absorption bands.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound | C8H6F4 | CID 136549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | CAS#:703-87-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2,3,5,6-Tetrafluoro-p-xylene. It includes a summary of available spectroscopic data and details on its applications, particularly in polymer science and as a building block in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Molecular Structure and Identification

This compound, also known as 1,4-Dimethyl-2,3,5,6-tetrafluorobenzene, is an aromatic compound where a benzene ring is substituted with four fluorine atoms and two methyl groups at the para positions. The presence of the electron-withdrawing fluorine atoms grants the molecule high thermal and chemical stability.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-dimethylbenzene[1] |

| Synonyms | 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene, 1,4-Dimethyltetrafluorobenzene[2] |

| CAS Number | 703-87-7[1][2][3][4] |

| Molecular Formula | C₈H₆F₄[1][2][3][4] |

| Molecular Weight | 178.13 g/mol [2][3] |

| Monoisotopic Mass | 178.04056284 Da[1] |

| InChIKey | IWKPBYPUIPVYNZ-UHFFFAOYSA-N[1][4] |

| SMILES | CC1=C(C(=C(C(=C1F)F)C)F)F[1] |

Physicochemical and Spectroscopic Data

The physical properties of this compound make it suitable for applications requiring high thermal stability and defined melting behavior. It is typically a white crystalline solid at room temperature.[3][5]

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White or colorless powder to lump[3][5] |

| Melting Point | 32 - 37 °C[3][6][7] |

| Boiling Point | 143 - 144 °C[6][7] |

| Density | ~1.28 g/cm³[6] |

| Flash Point | 117 °F (47.2 °C)[7] |

| Solubility | Slightly soluble in methanol[7] |

| Storage Conditions | Room Temperature or 2-8 °C[3][5][7] |

Spectroscopic analyses are crucial for the identification and characterization of this compound. While full datasets are proprietary or contained within databases, their availability is documented.

Table 3: Summary of Available Spectroscopic Data

| Data Type | Availability / Source |

| ¹H NMR | Available from Sigma-Aldrich[1]; SpectraBase[8] |

| ¹³C NMR | Available from Sigma-Aldrich[1]; SpectraBase[8] |

| ¹⁹F NMR | Available from the University of Vienna[1]; SpectraBase[8] |

| Mass Spectrometry | Electron Ionization (EI) data available in NIST WebBook[4] |

| FTIR / IR | Vapor Phase IR spectra available from Sigma-Aldrich[1]; SpectraBase[8] |

| Raman | Available from SpectraBase[8] |

Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.04784 | 126.5 |

| [M+Na]⁺ | 201.02978 | 139.3 |

| [M-H]⁻ | 177.03328 | 126.6 |

| [M]⁺ | 178.04001 | 123.2 |

| Data sourced from PubChemLite, calculated using CCSbase.[9] |

Applications in Research and Development

The unique properties derived from its fluorinated structure make this compound a versatile compound in several high-tech fields.

-

Polymer Science : It is a key monomer for the synthesis of specialty polymers. Its derivatives are used to produce poly(p-xylylene) (Parylene) films via chemical vapor deposition (CVD). These films are valued in the electronics industry as conformal coatings due to their excellent thermal stability, chemical resistance, and dielectric properties.[3][5]

-

Pharmaceuticals and Agrochemicals : In drug development, the tetrafluorinated phenyl moiety can be incorporated into molecules to enhance metabolic stability, lipophilicity, and binding affinity.[10] The compound serves as a critical building block for complex organic molecules and in drug formulation processes where chemical stability is paramount.[3][5]

-

Advanced Materials : Its hydrophobic and thermally stable nature makes it an ideal candidate for high-performance materials, including specialty coatings and adhesives used in the aerospace and automotive industries.[3]

-

Synthetic Chemistry : It can be used as a high-boiling point solvent for chemical reactions that require elevated temperatures, enhancing reaction efficiency and selectivity, particularly in the synthesis of other fluorinated compounds.[3]

Experimental Protocols

Protocol: Chemical Vapor Deposition (CVD) of Poly(p-xylylene) Films

This protocol describes the deposition of a functionalized poly(p-xylylene) film from a substituted [2.2]paracyclophane precursor, which is the standard method for producing Parylene coatings.

1. Precursor Sublimation:

- The solid [2.2]paracyclophane derivative (dimer) is placed in the vaporizer section of the deposition system.

- The precursor is heated to approximately 175 °C under vacuum to induce sublimation.[11]

2. Pyrolysis:

- The vaporized dimer is passed through a high-temperature pyrolysis furnace, typically heated to 650 °C.[11]

- In this zone, the [2.2]paracyclophane molecule cleaves to form highly reactive p-quinodimethane monomers.[11]

3. Deposition:

- The monomer gas is introduced into the deposition chamber, which is held at room temperature.

- The target substrates (e.g., silicon wafers, electronic components) are placed on a rotating holder within the chamber to ensure uniform coating.

- The reactive monomer adsorbs onto the substrate surfaces and spontaneously polymerizes, forming a thin, conformal, and pinhole-free film of poly(p-xylylene).[11]

4. Post-Process:

- The chamber is vented, and the coated substrates are removed. The resulting polymer film is highly stable and does not require further curing.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate a key experimental workflow and the logical relationships between the properties and applications of this compound.

Caption: CVD workflow for Poly(p-xylylene) film formation.

Caption: Properties of this compound and their applications.

References

- 1. This compound | C8H6F4 | CID 136549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CAS#:703-87-7 | Chemsrc [chemsrc.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. spectrabase.com [spectrabase.com]

- 9. PubChemLite - this compound (C8H6F4) [pubchemlite.lcsb.uni.lu]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide: Physicochemical Properties of 2,3,5,6-Tetrafluoro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 2,3,5,6-Tetrafluoro-p-xylene (CAS No: 703-87-7), a fluorinated aromatic compound of significant interest in the development of high-performance materials, electronics, and specialty polymers.

Physicochemical Data Summary

The melting and boiling points of this compound are critical parameters for its application in various chemical processes and material science applications. The following table summarizes the reported values from various sources.

| Property | Value | Source(s) |

| Melting Point | 32 - 36 °C | [1][2] |

| 35 - 37 °C | [3][4] | |

| 36 °C | [5] | |

| Boiling Point | 143 - 144 °C | [3][4][5] |

| 143.55 °C (416.70 K) | [6] |

Experimental Protocols for Property Determination

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. Standard laboratory procedures for these measurements are described below.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[1]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7] The sample should be tightly packed by tapping the tube.[8]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (such as a Thiele tube) adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[4][7]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Thiele Tube Method)

For small quantities of liquid, the Thiele tube method provides an accurate determination of the boiling point.[5]

Methodology:

-

Sample Preparation: A small amount of liquid this compound (if melted) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[2]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil, ensuring the sample is level with the thermometer bulb.[5][6]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[6] This design promotes the circulation of the oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air and then the substance's vapor expand.[5] Heating is continued until a rapid and continuous stream of bubbles is observed, and then the heat source is removed.

-

Measurement: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[5][6] This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

Workflow for Physicochemical Property Verification

The following diagram illustrates a standardized workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for determining physical properties.

References

- 1. westlab.com [westlab.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrafluoro-p-xylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-Tetrafluoro-p-xylene in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a detailed experimental protocol for determining solubility, discussing the theoretical principles governing the solubility of fluorinated compounds, and presenting the limited available qualitative information. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to assess its suitability for various applications and to design appropriate experimental procedures.

Introduction

This compound, a fluorinated aromatic compound, is of significant interest in materials science, medicinal chemistry, and drug development due to its unique physicochemical properties conferred by the presence of fluorine atoms. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and application. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for researchers to determine it experimentally.

Solubility Data of this compound

A thorough review of the scientific literature reveals a significant lack of quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative.

Table 1: Qualitative and Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility | Quantitative Solubility ( g/100 mL at specified temp.) |

| Methanol | CH₃OH | 32.7 | Slightly Soluble | Data not available |

| Ethanol | C₂H₅OH | 24.5 | Data not available | Data not available |

| Acetone | (CH₃)₂CO | 20.7 | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 9.1 | Data not available | Data not available |

| Chloroform | CHCl₃ | 4.8 | Data not available | Data not available |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Data not available | Data not available |

| Tetrahydrofuran | C₄H₈O | 7.6 | Data not available | Data not available |

| Acetonitrile | CH₃CN | 37.5 | Data not available | Data not available |

| Dimethylformamide | (CH₃)₂NC(O)H | 36.7 | Data not available | Data not available |

| Dimethyl Sulfoxide | (CH₃)₂SO | 46.7 | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 1.9 | Data not available | Data not available |

| Cyclohexane | C₆H₁₂ | 2.0 | Data not available | Data not available |

Note: The lack of quantitative data highlights the necessity for experimental determination of solubility for specific applications.

Theoretical Considerations for Solubility of Fluorinated Compounds

The solubility of fluorinated compounds like this compound can be complex and may not strictly follow the "like dissolves like" principle. Key factors influencing their solubility include:

-

Fluorine's Electronegativity: The high electronegativity of fluorine atoms creates strong C-F bonds and can lead to a significant molecular dipole moment, influencing interactions with polar solvents.

-

Low Polarizability: The tightly held electrons of fluorine result in low polarizability, which can weaken van der Waals interactions with nonpolar solvents.

-

"Fluorous" Interactions: Highly fluorinated compounds can exhibit unique "fluorous" interactions, leading to miscibility with other fluorous compounds but potentially limited solubility in common organic solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of a solid solute is a critical factor. The strong intermolecular forces in solid this compound, potentially including π-π stacking and halogen bonding, will significantly impact its solubility.

Predicting the solubility of fluorinated compounds can be challenging, and theoretical models may be employed to estimate solubilization energies. However, experimental verification remains essential for accurate data.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique.[1]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the filtered solution in the volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID). A calibration curve prepared with standard solutions of known concentrations of this compound in the same solvent is required for accurate quantification.

-

4.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

To calculate solubility in mg/mL:

-

Solubility (mg/mL) = (Concentration from analysis (mg/mL) × Dilution factor)

-

-

To calculate solubility in g/100 mL:

-

Solubility ( g/100 mL) = Solubility (mg/mL) × 0.1

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-p-xylene from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a multi-step synthetic pathway for the preparation of 2,3,5,6-tetrafluoro-p-xylene, a valuable fluorinated building block in the pharmaceutical and materials science industries. The synthesis commences with the readily available industrial feedstock, p-xylene, and proceeds through a series of robust chemical transformations. The core of this process involves the oxidation of p-xylene to terephthalic acid, followed by perchlorination to tetrachloroterephthalic acid. Subsequent halogen exchange fluorination yields 2,3,5,6-tetrafluoroterephthalic acid, which is then decarboxylated to afford the final product. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols for key steps, quantitative data, and logical process flow diagrams to facilitate a thorough understanding of the synthesis.

Introduction

This compound is a fluorinated aromatic compound of significant interest due to its unique physicochemical properties, which are conferred by the presence of fluorine atoms. These properties, including high thermal stability, chemical resistance, and altered electronic characteristics, make it a valuable intermediate in the synthesis of specialized polymers, liquid crystals, and biologically active molecules. This guide outlines a feasible and scalable synthetic route starting from p-xylene, a cost-effective and abundant petrochemical.

The overall synthetic strategy is depicted in the following workflow:

Figure 1: Overall synthetic workflow for the preparation of this compound from p-xylene.

Step 1: Oxidation of p-Xylene to Terephthalic Acid

The initial step in the synthesis is the oxidation of p-xylene to terephthalic acid. This transformation is a cornerstone of the chemical industry, primarily accomplished through the Amoco process. This process involves the liquid-phase air oxidation of p-xylene, catalyzed by a mixture of cobalt and manganese salts, with a bromide promoter in an acetic acid solvent.

Experimental Protocol: Amoco Process

Materials:

-

p-Xylene

-

Acetic acid (solvent)

-

Cobalt(II) acetate tetrahydrate (catalyst)

-

Manganese(II) acetate tetrahydrate (catalyst)

-

Sodium bromide (promoter)

-

Compressed air (oxidant)

Procedure:

-

A mixture of p-xylene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide is charged into a high-pressure reactor.

-

The reactor is pressurized with compressed air and heated to a temperature range of 175-225 °C.

-

The reaction is maintained under pressure (15-30 atm) with continuous stirring and sparging of air to ensure a sufficient supply of oxygen.

-

The reaction is highly exothermic, and the temperature is carefully controlled.

-

As the reaction proceeds, terephthalic acid, which has low solubility in acetic acid, precipitates out of the solution.

-

Upon completion, the reactor is cooled, and the crude terephthalic acid is collected by filtration.

-

The collected solid is washed with fresh acetic acid and then water to remove residual catalysts and solvent.

-

The product is dried to yield crude terephthalic acid.

Quantitative Data

| Parameter | Value |

| Yield | >95% |

| Purity (crude) | ~98% |

| Reaction Temperature | 175-225 °C |

| Pressure | 15-30 atm |

| Catalyst Loading | Varies by specific process |

| Solvent | Acetic Acid |

Step 2: Chlorination of Terephthalic Acid to Tetrachloroterephthalic Acid

The subsequent step involves the perchlorination of the terephthalic acid aromatic ring. This is a crucial step to introduce halogen atoms that can be later exchanged for fluorine.

Experimental Protocol

Materials:

-

Terephthalic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Chlorine gas (Cl₂)

-

Iodine (catalyst, optional)

Procedure:

-

Terephthalic acid is first converted to terephthaloyl chloride by reacting with an excess of thionyl chloride in the presence of a catalytic amount of DMF. The reaction is typically heated to reflux until the evolution of HCl and SO₂ ceases. Excess thionyl chloride is removed by distillation.

-

The resulting terephthaloyl chloride is then subjected to chlorination. The reaction is carried out in a suitable reactor, and chlorine gas is bubbled through the molten or dissolved terephthaloyl chloride at an elevated temperature. A Lewis acid catalyst such as iodine can be used to facilitate the reaction.

-

The reaction progress is monitored by analyzing aliquots for the degree of chlorination.

-

Upon completion, the excess chlorine is purged, and the crude tetrachloroterephthaloyl chloride is isolated.

-

The tetrachloroterephthaloyl chloride is then hydrolyzed back to tetrachloroterephthalic acid by careful addition of water. The solid acid is collected by filtration, washed, and dried.

Quantitative Data

| Parameter | Value |

| Yield | Moderate to high |

| Reaction Temperature | Varies (typically elevated) |

| Catalyst | DMF (for acid chloride formation), Iodine (for chlorination) |

Step 3: Halogen Exchange (Halex) Fluorination

This step is the core fluorination reaction where the chlorine atoms on the aromatic ring are replaced by fluorine atoms. The Halex process is a widely used industrial method for this type of transformation.

Experimental Protocol

Materials:

-

Tetrachloroterephthalic acid

-

Potassium fluoride (KF) (fluorinating agent)

-

Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or sulfolane)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)

Procedure:

-

Tetrachloroterephthalic acid and a stoichiometric excess of anhydrous potassium fluoride are suspended in a high-boiling aprotic polar solvent.

-

A phase-transfer catalyst may be added to enhance the reaction rate.

-

The mixture is heated to a high temperature (typically 150-250 °C) with vigorous stirring.

-

The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

-

The progress of the reaction is monitored by techniques such as HPLC or GC-MS to follow the disappearance of the starting material and the formation of the fluorinated product.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water and acidifying to precipitate the 2,3,5,6-tetrafluoroterephthalic acid.

-

The solid product is collected by filtration, washed thoroughly with water, and dried.

Quantitative Data

| Parameter | Value |

| Yield | Typically high |

| Reaction Temperature | 150-250 °C |

| Fluorinating Agent | Potassium Fluoride (KF) |

| Solvent | DMF, NMP, or Sulfolane |

Step 4: Decarboxylation to this compound

The final step is the removal of the two carboxylic acid groups to yield the target molecule. Copper-catalyzed decarboxylation is an effective method for this transformation.

Experimental Protocol

Materials:

-

2,3,5,6-Tetrafluoroterephthalic acid

-

Copper(I) oxide (Cu₂O) or other copper catalysts

-

High-boiling solvent (e.g., quinoline, NMP)

-

Ligand (e.g., 1,10-phenanthroline, optional)

Procedure:

-

2,3,5,6-Tetrafluoroterephthalic acid is mixed with a catalytic amount of a copper salt (e.g., Cu₂O) in a high-boiling solvent such as quinoline or NMP.

-

A ligand like 1,10-phenanthroline can be added to improve the catalyst's efficacy.

-

The reaction mixture is heated to a high temperature (typically 180-250 °C) under an inert atmosphere.

-

The evolution of carbon dioxide indicates the progress of the decarboxylation reaction.

-

The reaction is monitored by GC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and diluted with a suitable organic solvent.

-

The mixture is filtered to remove the catalyst, and the filtrate is washed with aqueous acid to remove the basic solvent (if quinoline is used).

-

The organic layer is then washed with water and brine, dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or recrystallization to yield pure this compound.

Quantitative Data

| Parameter | Value |

| Yield | Good to excellent |

| Reaction Temperature | 180-250 °C |

| Catalyst | Copper-based (e.g., Cu₂O) |

| Solvent | Quinoline, NMP |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a signaling pathway where each intermediate acts as a precursor for the subsequent transformation.

Figure 2: Logical progression of the multi-step synthesis.

Conclusion

The synthesis of this compound from p-xylene is a challenging but feasible multi-step process. While the initial oxidation of p-xylene is a well-optimized industrial process, the subsequent chlorination, halogen exchange fluorination, and decarboxylation steps require careful control of reaction conditions to achieve high yields and purity. This guide provides a detailed framework and experimental protocols for each key transformation, serving as a valuable resource for researchers and professionals in the field of synthetic organic chemistry and drug development. The modular nature of this synthetic route also allows for potential optimization and adaptation of individual steps to improve overall efficiency and sustainability.

An In-depth Technical Guide to 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene, a versatile fluorinated aromatic compound. The document details its chemical properties, synthesis, and key applications, with a particular focus on its relevance in medicinal chemistry and drug development.

Nomenclature and Chemical Identifiers

The compound commonly known as 2,3,5,6-Tetrafluoro-p-xylene is systematically named 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene according to IUPAC nomenclature.[1] It is a symmetrically substituted aromatic ring where four hydrogen atoms of p-xylene are replaced by fluorine atoms.

A comprehensive list of its identifiers is provided below for clear referencing in research and procurement.

| Identifier Type | Value |

| IUPAC Name | 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene[1] |

| Common Name | This compound |

| Synonyms | 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene, 1,4-Dimethyltetrafluorobenzene[1] |

| CAS Number | 703-87-7[1] |

| Molecular Formula | C₈H₆F₄[1] |

| InChI Key | IWKPBYPUIPVYNZ-UHFFFAOYSA-N[1] |

| PubChem CID | 136549[1] |

| MDL Number | MFCD00012231[2] |

Physicochemical and Spectroscopic Properties

The unique properties of 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene stem from the presence of multiple strong carbon-fluorine bonds, which impart significant chemical and thermal stability.[3]

Table of Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Weight | 178.13 g/mol | [2] |

| Appearance | White to off-white solid; powder to lump to clear liquid | [4] |

| Melting Point | 35-37 °C (lit.) | [4] |

| Boiling Point | 143-144 °C (lit.) | [4] |

| Purity | ≥98.0% (GC) | |

| Hazard Class | 4.1 (Flammable solid) | [4] |

Spectroscopic Data Summary:

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Public databases provide access to various spectra for reference.

| Spectrum Type | Availability / Source |

| ¹H NMR | Available from Sigma-Aldrich Co. LLC. via PubChem[1] |

| ¹³C NMR | Available from Sigma-Aldrich Co. LLC. via PubChem[1] |

| ¹⁹F NMR | Available from SpectraBase / W. Robien, Univ. of Vienna via PubChem[1] |

| IR Spectra | Vapor Phase IR Spectra available from Sigma-Aldrich Co. LLC. via PubChem[1] |

| Raman Spectra | FT-Raman spectra available from Bio-Rad/Sigma-Aldrich via PubChem[1] |

Synthesis and Reactivity

Conceptual Experimental Workflow:

The following diagram illustrates a conceptual workflow for the synthesis, based on standard organic chemistry reactions. This is a generalized representation and not a validated experimental protocol.

Caption: Conceptual workflow for the synthesis of 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene.

The reactivity of the methyl groups can be exploited for further functionalization, such as radical bromination to form bromomethyl derivatives, which are versatile intermediates for introducing the tetrafluoro-p-xylene core into larger molecules.

Applications in Research and Industry

The robust nature of 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene makes it a valuable component in several advanced applications. Its tetrafluorinated core provides exceptional chemical stability, thermal resistance, and unique electronic properties.

Caption: Relationship between key properties and applications of the title compound.

-

Polymer Production: It is utilized in the synthesis of specialty polymers that require high thermal stability and chemical resistance, suitable for aerospace and automotive industries.[3]

-

High-Performance Materials: Its inherent stability makes it an ideal building block for materials used in harsh environments.[3]

-

Electronics: The compound is used in the production of advanced materials and as a solvent in the electronics field.[3]

-

Fluorinated Solvents: It can serve as an effective solvent in specific chemical reactions, particularly in the synthesis of other fluorinated compounds.[3]

-

Research Intermediate: It is a key starting material for synthesizing more complex fluorinated molecules for various research purposes, including agrochemicals and pharmaceuticals.[3]

Role in Drug Discovery and Development

In drug development, the introduction of fluorine into a molecule is a well-established strategy to enhance its pharmacological profile. The 1,2,4,5-tetrafluoro-3,6-dimethylbenzene scaffold can be considered a "fluorinated bioisostere" of a p-xylene or related phenyl group. Incorporating this moiety into a drug candidate can profoundly influence its properties.

While this specific compound is not a final drug, it serves as a valuable building block. The strategic placement of the tetrafluorinated ring can modulate key pharmacokinetic and pharmacodynamic parameters.

Caption: The strategic role of the tetrafluoro-p-xylene moiety in medicinal chemistry.

-

Metabolic Stability: The C-F bonds are much stronger than C-H bonds, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can block common metabolic pathways, potentially increasing the drug's half-life and bioavailability.

-

Lipophilicity: Fluorine is highly electronegative but has a small van der Waals radius. The introduction of multiple fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Interactions: The electron-withdrawing nature of the fluorine atoms creates a polarized ring system. This can alter the pKa of adjacent functional groups and introduce new, favorable interactions (such as dipole-dipole or halogen bonding) with the target protein, potentially increasing binding affinity and selectivity.

For drug development professionals, 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene represents a valuable building block for creating new chemical entities with potentially superior "drug-like" properties compared to their non-fluorinated analogues.

References

Commercial Availability and Technical Profile of 2,3,5,6-Tetrafluoro-p-xylene: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoro-p-xylene, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its commercial availability, key physical and chemical properties, and established experimental applications.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in high purity, suitable for research and development purposes. The compound is marketed under several synonyms, including 1,4-Dimethyl-2,3,5,6-tetrafluorobenzene.

Table 1: Commercial Suppliers and Typical Specifications

| Supplier | Typical Purity | Available Quantities |

| Chem-Impex | ≥ 98% (GC) | Grams to Kilograms |

| TCI Chemicals | >98.0% (GC) | Grams to Kilograms |

| Sigma-Aldrich | 97% | Grams |

| Matrix Scientific | Inquire | Grams to Kilograms |

| Santa Cruz Biotechnology | Inquire | Grams |

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its highly fluorinated structure imparts unique properties, including high thermal stability and chemical resistance.[1]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₄ | [2] |

| Molecular Weight | 178.13 g/mol | [2] |

| CAS Number | 703-87-7 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 35-37 °C | [3] |

| Boiling Point | 143-144 °C | [3] |

| Purity | Typically >97% |

Applications in Research and Development

This compound serves as a valuable building block and solvent in various chemical syntheses, particularly in the fields of polymer chemistry and drug discovery.

Polymer Synthesis: Precursor to Parylene F

A significant application of this compound is as a precursor to the dimer octafluoro[2.2]paracyclophane, which is the monomer used for the chemical vapor deposition (CVD) of Parylene F, a high-performance conformal coating.[1][4] The resulting fluorinated polymer exhibits exceptional thermal stability, UV resistance, and low dielectric constant, making it suitable for protecting sensitive electronics and medical devices.[5]

Experimental Protocol: Synthesis of Parylene F via Chemical Vapor Deposition (Gorham Process)

The synthesis of Parylene F is achieved through a multi-step chemical vapor deposition process, famously known as the Gorham process.[4] This method involves the vaporization of a stable dimer precursor, followed by its pyrolysis into a reactive monomer, which then polymerizes onto a substrate at room temperature.

1. Dimer Sublimation: The solid dimer precursor, octafluoro[2.2]paracyclophane (derived from this compound), is placed in a vaporizer. The vaporizer is heated to approximately 100-150°C under vacuum (typically 1.0 Torr), causing the dimer to sublime directly into a gaseous state.[5][6]

2. Pyrolysis: The gaseous dimer is then passed through a high-temperature furnace at 680-750°C.[4] This pyrolysis step cleaves the dimer into reactive p-xylylene monomers. The higher temperature compared to unsubstituted parylene is necessary due to the stronger C-F bonds.[4]

3. Deposition and Polymerization: The reactive monomer gas is introduced into a room-temperature deposition chamber containing the substrate to be coated. Upon contact with the cooler surface, the monomers adsorb and spontaneously polymerize to form a thin, uniform, and conformal film of poly(tetrafluoro-p-xylylene) (Parylene F).[6] The polymerization proceeds without the need for a catalyst.

4. Cold Trap: Any unreacted monomer and volatile byproducts are drawn through the deposition chamber and collected in a cold trap, typically cooled with liquid nitrogen, to prevent them from entering the vacuum pump.

Use as a Solvent in Chemical Synthesis

The unique properties of this compound, such as its high boiling point and ability to dissolve a range of organic compounds, make it a potential solvent for specialized chemical reactions.[1] Its fluorinated nature can be advantageous in reactions where solvent polarity and coordination play a critical role, such as in certain cross-coupling reactions or nucleophilic aromatic substitutions. While its broad application as a general laboratory solvent is not established, its use in specific contexts, particularly in the synthesis of other fluorinated molecules, is an area of active interest. Detailed experimental protocols for its use as a solvent are not widely published and would likely require case-by-case optimization.

Safety and Handling

This compound is a flammable solid and should be handled with appropriate safety precautions in a well-ventilated area. Users should consult the Safety Data Sheet (SDS) from their supplier for comprehensive handling, storage, and disposal information. Personal protective equipment, including gloves and safety glasses, is recommended.

Conclusion

This compound is a commercially accessible and versatile fluorinated compound with important applications in materials science, particularly as a precursor for Parylene F coatings. Its potential as a specialized solvent in organic synthesis warrants further exploration by the research community. The data and protocols presented in this guide are intended to support and facilitate further investigation and application of this valuable chemical.

References

- 1. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]

- 2. This compound | C8H6F4 | CID 136549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Parylene - Wikipedia [en.wikipedia.org]

- 5. advancedcoating.com [advancedcoating.com]

- 6. pubs.acs.org [pubs.acs.org]

2,3,5,6-Tetrafluoro-p-xylene: A Technical Guide to Safe Handling for Research and Development

This technical guide provides a comprehensive overview of the safety and handling considerations for 2,3,5,6-Tetrafluoro-p-xylene, a versatile fluorinated aromatic compound used in the synthesis of high-performance materials and specialty polymers.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who may handle this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Chemical Name | This compound | [1][3] |

| Synonyms | 1,4-Dimethyl-2,3,5,6-tetrafluorobenzene, 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene | [3][4][5] |

| CAS Number | 703-87-7 | [4][6] |

| Molecular Formula | C₈H₆F₄ | [1][4] |

| Molecular Weight | 178.13 g/mol | [1][4] |

| Appearance | White to off-white solid or powder | [1][3] |

| Melting Point | 32 - 37 °C (lit.) | [3][6] |

| Boiling Point | 143 - 144 °C (lit.) | [3][6] |

| Density | 1.283 g/cm³ (estimate) | [6] |

| Flash Point | 117 °F (47.2 °C) | [3] |

| Purity | ≥ 98% (GC) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized in Table 2. It is crucial to understand these hazards to implement appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 1 | H228: Flammable solid[4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[4] |

Signal Word: Danger[4]

Hazard Pictograms:

Toxicological Information

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are recommended based on general guidelines for handling fluorinated organic compounds. [1]

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided in Table 3.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and solid particulates causing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber - consult manufacturer's compatibility chart). | Prevents skin irritation upon contact. |

| Body Protection | Flame-retardant lab coat. A chemical-resistant apron may be necessary for larger quantities. | Protects against skin contact and in case of fire. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. | Minimizes inhalation of dust or vapors that may cause respiratory irritation. |

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. [1]* Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. [5]Use non-sparking tools and explosion-proof equipment. [5]* Grounding: Ground and bond containers and receiving equipment to prevent static discharge. [5]* Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Storage

-

Store in a cool, dry, and well-ventilated area at room temperature. [1]* Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and concise emergency response plan should be in place before handling this chemical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: As a flammable solid, it can be ignited by friction, heat, sparks, or flames. [5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4.1.

-

Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.

-

Methods for Cleaning Up: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled container for disposal. For a molten spill, allow it to solidify before cleaning. Use non-sparking tools.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it in the environment.

Experimental Protocols

While specific experimental data for this compound is not available, the following are generalized protocols for assessing the skin and eye irritation potential of a solid chemical, as would be relevant given its GHS classification.

In Vitro Skin Irritation Test Methodology

This protocol is based on the Reconstructed Human Epidermis (RhE) test method (OECD Test Guideline 439). [6]

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a sterile, humidified incubator at 37°C and 5% CO₂.

-

Application of Test Substance: A defined amount of the solid test substance (e.g., 25 mg) is applied uniformly to the surface of the tissue. A small volume of a suitable solvent (e.g., deionized water or phosphate-buffered saline) may be used to moisten the substance and ensure good contact with the tissue.

-

Exposure: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes) in the incubator.

-

Rinsing: After exposure, the test substance is carefully removed by rinsing with a buffered saline solution.

-

Post-Exposure Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is determined using a quantitative assay, typically the MTT assay. The tissues are incubated with MTT solution, which is converted by viable cells into a colored formazan product. The formazan is then extracted, and the optical density is measured.

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage of the viability of negative control tissues. A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).

In Vitro Eye Irritation Test Methodology

This protocol is based on the Reconstructed Human Cornea-like Epithelium (RhCE) test method (OECD Test Guideline 492). [7]

-

Tissue Preparation: Reconstructed human cornea-like epithelium tissues are pre-incubated under controlled conditions.

-

Application of Test Substance: The solid test substance is applied to the apical surface of the corneal tissue.

-

Exposure: The exposure duration is typically longer for solids than for liquids (e.g., 6 hours). [7]4. Rinsing and Post-Exposure: Similar to the skin irritation test, the substance is rinsed off, and the tissues are incubated in fresh medium.

-

Viability Assessment: The MTT assay is used to quantify cell viability.

-

Data Interpretation: The substance is identified as an eye irritant if the mean tissue viability falls below a predefined cut-off value (e.g., ≤ 60%). [7]

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and risk assessment of this compound.

Caption: General workflow for safely handling this compound in a laboratory setting.

Caption: Logical decision-making process for emergency response to personal exposure.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. thepsci.eu [thepsci.eu]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. sterlab-store.com [sterlab-store.com]

- 7. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 2,3,5,6-Tetrafluoro-p-xylene in materials science

An In-depth Technical Guide to the Applications of 2,3,5,6-Tetrafluoro-p-xylene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound that serves as a critical building block for a new generation of high-performance polymers.[1][2] Its molecular structure, featuring a benzene ring fully substituted with fluorine atoms and two opposing methyl groups, imparts exceptional properties to the materials derived from it. The strong carbon-fluorine bonds contribute to remarkable thermal stability, chemical inertness, and unique electronic characteristics.[1] This whitepaper provides a comprehensive overview of the primary applications of this compound in materials science, focusing on the synthesis, properties, and practical uses of fluorinated parylenes and conjugated polymers for optoelectronics.

Core Application 1: High-Performance Fluorinated Parylene Coatings

One of the most significant applications of this compound is as a precursor for a specialized type of fluorinated parylene, often designated as Parylene F (VT-4).[3] In this variant, the fluorine atoms are located on the aromatic ring of the polymer backbone. This specific placement of fluorine atoms distinguishes it from other parylenes and results in a material with a superior combination of properties, including a very low dielectric constant, excellent thermal stability, and high resistance to UV degradation.[4][5][6]

Properties of Parylene F (Aromatic Fluorination)

The fluorination of the phenyl ring makes Parylene F an ideal material for advanced electronics, aerospace components, and medical devices where performance under extreme conditions is paramount.[4] Key characteristics include:

-

Low Dielectric Constant: The electronegativity of fluorine atoms lowers the polarizability of the molecule, resulting in one of the lowest dielectric constants among conformal coatings. This makes it highly suitable for high-frequency electronic applications where signal integrity is crucial.[7][8]

-

Thermal Stability: Parylene F exhibits exceptional performance at elevated temperatures, with a higher maximum operating temperature compared to more common variants like Parylene C and N.[9]

-

UV Stability: Unlike other parylenes which can be susceptible to degradation upon prolonged exposure to ultraviolet radiation, the fluorinated ring in Parylene F provides enhanced UV stability.[7]

-

Chemical and Moisture Barrier: Like all parylenes, it forms a pinhole-free, conformal coating that provides an excellent barrier against moisture, corrosive gases, and various chemicals.[7][10]

-

Dry Lubricity: The material possesses a low coefficient of friction, making it a useful dry lubricant for applications in medical devices and microelectromechanical systems (MEMS).[8][10]

Experimental Protocol: Chemical Vapor Deposition (CVD) of Parylene F

Parylene films are deposited using a unique vapor deposition polymerization process that occurs under vacuum and at ambient temperature. This allows for the uniform, conformal coating of complex topographies.[6]

Methodology:

-

Vaporization: The process begins with the sublimation of a solid dimer precursor derived from this compound. This is typically done at temperatures between 75-200°C under vacuum.[6]

-

Pyrolysis (Cleavage): The dimer gas is then passed through a high-temperature furnace (600-700°C), where it is quantitatively cleaved into a highly reactive monomer, tetrafluoro-p-xylylene.[6]

-

Deposition and Polymerization: The monomeric gas enters the room-temperature deposition chamber. Here, it adsorbs and polymerizes spontaneously onto all surfaces, forming a thin, transparent, and truly conformal film of poly(2,3,5,6-tetrafluoro-p-xylylene).[6][8] The film thickness is precisely controlled by the amount of dimer vaporized.[6]

Data Presentation: Comparative Properties of Conformal Coatings

The following table summarizes the key properties of Parylene F (aromatic fluorination) in comparison to other common parylenes and conformal coatings.

| Property | Parylene F (VT-4) | Parylene N | Parylene C | Silicone (SR) | Urethane (UR) |

| Dielectric Constant @ 1 MHz | 2.38[7] | 2.65[7][10] | 2.95[10] | 2.6 - 2.7[10] | 4.2 - 5.2[10] |

| Dielectric Strength (V/mil) | 5,500[7] | 7,000[7][10] | 5,600[7][10] | 1100 - 2000[10] | 1400 - 3000[10] |

| Max Continuous Service Temp (°C, in air) | >300°C (est.) | 60[7] | 80[7] | >200 | ~125 |

| Melting Temperature (°C) | 429.5[9] | 420[4] | 290 - 301.8[9][11] | N/A | N/A |

| Coefficient of Friction (Static) | ~0.25 | 0.25[10] | 0.29[10] | ~0.3 | ~0.5 |

| Water Vapor Transmission (g·mil/100in²·24hr) | 0.30 | 0.77 | 0.11 | ~1.5 | ~1.0 |

Note: Data for Parylene F can vary based on specific grade and deposition conditions. Some values are compared with Parylene HT, a different fluorinated variant, where specific VT-4 data is unavailable in the search results.

Core Application 2: Luminescent Polymers for Optoelectronics

This compound is a key starting material for the synthesis of poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV), a conjugated polymer with significant potential for use in organic light-emitting diodes (OLEDs).[12][13] The incorporation of fluorine atoms into the polymer backbone lowers the HOMO and LUMO energy levels, which can improve stability against photo-oxidation and facilitate electron injection from the cathode in an electronic device.[14]

Properties of PTFPV

PTFPV exhibits excellent photoluminescence, emitting light in the green-blue portion of the visible spectrum.[12][14] Devices fabricated with PTFPV as the emissive layer demonstrate low turn-on voltages, making it an efficient material for OLED applications.[12][13][14]

Experimental Protocol: Synthesis of PTFPV via Bromine Precursor Route (BPR)

The synthesis of high-quality PTFPV homopolymer is successfully achieved through a multi-step bromine precursor route.[12][13]

Methodology:

-

Bromination of Monomer: this compound is first converted to 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. This reaction typically involves the bromination of the methyl groups of the starting xylene.[12][13] The resulting product is a crystalline solid with a melting point of 126°C.[12][13][14]

-

Precursor Polymer Synthesis: The brominated monomer is then polymerized to form a soluble PTFPV precursor polymer.[13]

-

Film Casting and Thermal Conversion: The precursor polymer is dissolved in a suitable solvent (e.g., chloroform) and cast onto a substrate (such as ITO-coated glass) via spin-coating.[13] The film is then heated in a vacuum or inert atmosphere (e.g., 210°C for 4 hours) to induce thermal elimination, converting the precursor into the final, insoluble, conjugated PTFPV polymer film.[13]

Data Presentation: Optoelectronic Properties of PTFPV

| Property | Value |

| Photoluminescence (PL) Emission Maxima | 485 nm and 515 nm[12][13][14] |

| Emitted Light Color | Green[12][14] |

| Single-Layer Device Turn-on Voltage (ITO/PTFPV/Al) | ~4.2 V[12][13][14] |

| Melting Point of Brominated Precursor | 126 °C[12][13][14] |

Other Potential Applications

Research into materials derived from fluorinated xylenes is ongoing. Perfluoro-p-xylene, a related monomer, has been investigated as a building block for creating partially-fluorinated ionomers. These materials are of interest for developing highly stable proton-conducting membranes for fuel cells.[15] Additionally, the synthesis of other novel polymers, such as poly-p-oxyperfluorobenzylene, from related fluorinated phenols demonstrates the broader utility of these fluorinated aromatic structures in creating new classes of thermally stable materials.[16]

Conclusion

This compound is a versatile and valuable monomer for the development of advanced materials. Its primary applications in producing low-dielectric, thermally robust Parylene F coatings and efficient PTFPV polymers for optoelectronics highlight its importance in addressing the demands of modern electronics, aerospace, and energy sectors. The unique properties conferred by the tetrafluorinated phenyl ring—namely enhanced thermal and UV stability, chemical resistance, and tailored electronic characteristics—ensure that materials derived from this compound will continue to be a focus of research and development for next-generation technologies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. avantesusa.com [avantesusa.com]

- 4. Types of Parylene | Specialty Coating Systems [scscoatings.com]

- 5. Parylene F / AF-4 Dimer | Fluorinated Low-k Material | SCH - Conformal Coating UK [conformalcoating.co.uk]

- 6. advancedcoating.com [advancedcoating.com]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. physics.rutgers.edu [physics.rutgers.edu]

- 9. mdpi.com [mdpi.com]

- 10. hzo.com [hzo.com]

- 11. Nanofiltration Performance of Poly(p-xylylene) Nanofilms with Imidazole Side Chains | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,3,5,6-Tetrafluoro-p-xylene in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-p-xylene (TF-Xylene) is a fluorinated aromatic solvent with unique properties that make it a potential candidate for various applications in catalysis. Its high thermal stability, chemical inertness, and distinct solubility characteristics, typical of fluorinated solvents, offer advantages in specific reaction environments. However, it is important to note that while its properties suggest potential, detailed and specific applications of this compound as a solvent in catalysis are not extensively documented in publicly available scientific literature.

These notes provide a guide to the potential applications, general protocols, and key considerations for using TF-Xylene in catalytic reactions, based on its known properties and the general behavior of fluorinated solvents in catalysis.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for designing and optimizing catalytic reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₄ | [1] |

| Molecular Weight | 178.13 g/mol | [1] |

| Appearance | White to off-white solid or colorless liquid | [2] |

| Melting Point | 35-37 °C | [2] |

| Boiling Point | 143-144 °C | [2] |

| Density | ~1.23 g/cm³ (estimate) | [2] |

| Solubility | Slightly soluble in methanol | [2] |

Potential Applications in Catalysis

Based on its properties, this compound is a promising solvent for:

-

Synthesis of Fluorinated Compounds: Its fluorinated nature can enhance the solubility of fluorinated reactants and catalysts, potentially improving reaction efficiency and selectivity.[3]

-

Polymer Production: It can be used in the production of specialty polymers that require high thermal stability and chemical resistance.[3]

-

Transition Metal Catalysis: Its inertness and high boiling point make it suitable for reactions requiring elevated temperatures and catalysts that are sensitive to reactive solvents.

-